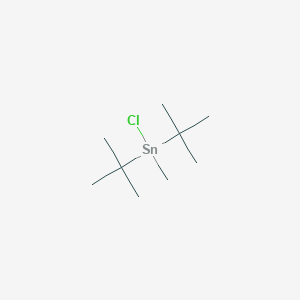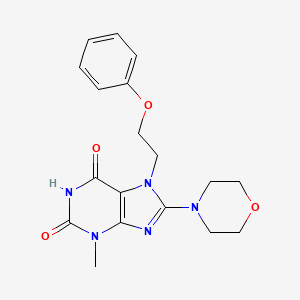
7-(2-Phenoxyethyl)-8-morpholino-3-methylxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Phenoxyethyl)-8-morpholino-3-methylxanthine is a complex organic compound that belongs to the xanthine class of chemicals. Xanthines are known for their stimulant effects and are commonly found in various pharmaceuticals and natural products. This particular compound is of interest due to its unique structure, which combines a phenoxyethyl group, a morpholino group, and a methylxanthine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Phenoxyethyl)-8-morpholino-3-methylxanthine typically involves multiple steps, starting with the preparation of the xanthine core. The xanthine core can be synthesized through the condensation of urea with malonic acid derivatives, followed by cyclization. The phenoxyethyl group is introduced via an etherification reaction, where phenol is reacted with ethylene oxide in the presence of a base such as sodium hydroxide . The morpholino group is then added through a nucleophilic substitution reaction, where morpholine is reacted with an appropriate leaving group on the xanthine core .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
7-(2-Phenoxyethyl)-8-morpholino-3-methylxanthine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
7-(2-Phenoxyethyl)-8-morpholino-3-methylxanthine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 7-(2-Phenoxyethyl)-8-morpholino-3-methylxanthine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as phosphodiesterases, leading to an increase in intracellular cyclic AMP levels . This, in turn, affects various signaling pathways and cellular processes, resulting in its stimulant and therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine: A well-known stimulant that also belongs to the xanthine class of compounds.
Theophylline: Another xanthine derivative with bronchodilator effects.
Theobromine: Found in chocolate, with mild stimulant properties.
Uniqueness
7-(2-Phenoxyethyl)-8-morpholino-3-methylxanthine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenoxyethyl group enhances its lipophilicity, while the morpholino group contributes to its ability to interact with various biological targets.
Eigenschaften
CAS-Nummer |
105522-55-2 |
|---|---|
Molekularformel |
C18H21N5O4 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
3-methyl-8-morpholin-4-yl-7-(2-phenoxyethyl)purine-2,6-dione |
InChI |
InChI=1S/C18H21N5O4/c1-21-15-14(16(24)20-18(21)25)23(9-12-27-13-5-3-2-4-6-13)17(19-15)22-7-10-26-11-8-22/h2-6H,7-12H2,1H3,(H,20,24,25) |
InChI-Schlüssel |
ODVAGHYWBQCJFU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCOC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



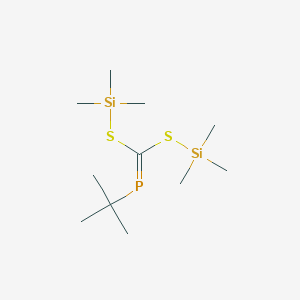
![1-Chloro-N-[chloro(dimethyl)silyl]-1,1-dimethyl-N-phenylsilanamine](/img/structure/B14335509.png)
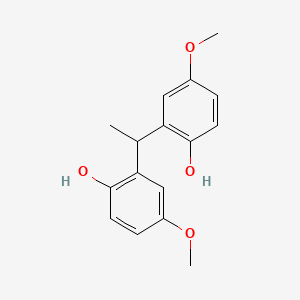
![2-Phenyl-10'H-spiro[cyclopropane-1,9'-thioxanthene]-10',10'-dione](/img/structure/B14335519.png)
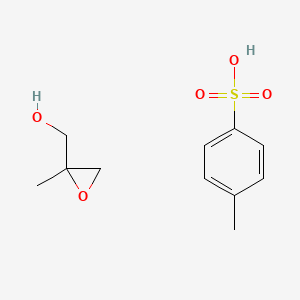
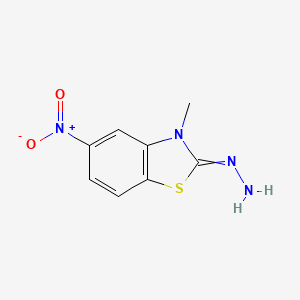
![1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14335541.png)
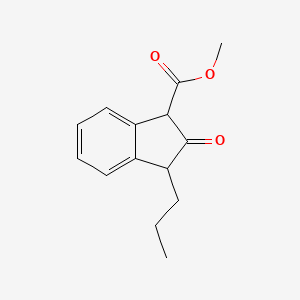
![[[Azido(phenyl)methylidene]amino] 4-methylbenzoate](/img/structure/B14335557.png)
![4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate](/img/structure/B14335564.png)
![1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro-](/img/structure/B14335567.png)
![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14335593.png)
